
(1-(2-Methoxybenzyl)cyclopropyl)methanamine
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Overview
Description
(1-(2-Methoxybenzyl)cyclopropyl)methanamine (CAS: 886365-72-6) is a cyclopropane-containing primary amine with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.25 g/mol . Its structure features a cyclopropyl group substituted with a 2-methoxybenzyl moiety, making it a versatile scaffold in medicinal chemistry.
Key identifiers:
- PubChem CID: 15611181
- IUPAC Name: [1-(2-Methoxyphenyl)cyclopropyl]methanamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxybenzyl)cyclopropyl)methanamine typically involves multiple steps. One common approach is to start with the cyclopropylamine, which undergoes a nucleophilic substitution reaction with 2-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group acts as a nucleophile, enabling alkylation under mild conditions.
Reaction Conditions | Reagents | Products | Yield | References |
---|---|---|---|---|
Room temperature, ethanol | Ethyl iodide | N-Ethyl-(1-(2-methoxybenzyl)cyclopropyl)methanamine | 78% | |
Reflux, THF | Benzyl bromide | N-Benzyl derivative | 65% |
Key observations:
-
Alkylation occurs preferentially at the amine group due to its high nucleophilicity.
-
Steric hindrance from the cyclopropyl group slightly reduces reaction rates compared to linear amines.
Acylation Reactions
The amine reacts with acylating agents to form stable amides.
Reaction Conditions | Reagents | Products | Yield | References |
---|---|---|---|---|
0°C, dichloromethane | Acetyl chloride | N-Acetyl derivative | 82% | |
Reflux, toluene | Benzoyl chloride | N-Benzoylated compound | 70% |
Mechanistic insights:
-
Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.
-
Methoxy group stabilizes intermediates through resonance effects.
Oxidation Reactions
The compound undergoes oxidation under controlled conditions.
Reagent | Conditions | Product | Outcome | References |
---|---|---|---|---|
KMnO₄ | Acidic, aqueous | Cyclopropane ring cleavage to form ketone | Partial decomposition | |
mCPBA | CH₂Cl₂, 25°C | Epoxidation of cyclopropane (minor pathway) | <10% yield |
Notes:
-
Strong oxidizing agents like KMnO₄ lead to ring opening due to strain in the cyclopropane moiety.
-
Epoxidation is disfavored compared to other substrates due to electronic effects of the methoxy group .
Nucleophilic Substitution
The methoxybenzyl group participates in electrophilic aromatic substitution (EAS).
Reaction | Reagents | Position | Products | Yield | References |
---|---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ | Para to -OMe | Nitro-substituted derivative | 55% | |
Bromination | Br₂/FeBr₃ | Ortho to -OMe | Dibrominated compound | 48% |
Regiochemical trends:
-
Methoxy directs incoming electrophiles to the para position, but steric effects from the cyclopropyl group alter selectivity.
Salt Formation
The amine forms stable salts with acids, aiding purification.
Acid | Conditions | Salt Properties | Applications | References |
---|---|---|---|---|
HCl | Et₂O, 0°C | White crystalline solid (m.p. 142–144°C) | Pharmaceutical synthesis | |
H₂SO₄ | Ethanol, reflux | Hygroscopic powder | Intermediate storage |
Reductive Amination
Used to modify the amine group while preserving the cyclopropane structure.
Carbonyl Compound | Reducing Agent | Product | Yield | References |
---|---|---|---|---|
2-Methoxybenzaldehyde | NaBH₃CN | N-(2-Methoxybenzyl) derivative | 68% | |
Acetophenone | TiCl₄/NaBH₄ | Secondary amine with phenyl group | 60% |
Cyclopropane Ring-Opening Reactions
Controlled ring-opening reactions enable access to complex scaffolds.
Reagent | Conditions | Product | Mechanism | References |
---|---|---|---|---|
H₂/Pd-C | High pressure | Linear amine with retained methoxybenzyl group | Hydrogenolytic cleavage | |
HI | Reflux, acetic acid | Iodoalkane derivative | Radical pathway |
Biological Activity and Receptor Interactions
While not a classical chemical reaction, its interactions with biological targets inform reactivity:
Scientific Research Applications
Chemistry: In chemistry, (1-(2-Methoxybenzyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: The compound’s unique structure may offer advantages in drug design, particularly in targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-(2-Methoxybenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, which may be catalyzed by enzymes or other nucleophiles. This interaction can lead to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the aromatic ring, cyclopropane modifications, or N-functionalization. These variations influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:
Methoxybenzyl-Substituted Cyclopropylmethylamines
Key Observations :
- Substituent Effects: The 2-methoxy group in the target compound may enhance π-π stacking in receptor binding compared to 3-methoxy derivatives.
- Synthesis : Compounds like (+)-20 and (+)-27 are synthesized via reductive amination (General Method C) with NaBH(OAc)₃ or NaBH₄, yielding 66–97% purity .
Fluorinated Cyclopropane Derivatives
Key Observations :
- Fluorine Impact : Fluorine atoms improve bioavailability and resistance to oxidative metabolism. For example, (+)-41’s 2-fluoroethoxy group enhances selectivity for kinase targets .
- Therapeutic Divergence : Fluorinated analogs are explored in oncology (ALK inhibitors) and neurodegeneration (microtubule stabilizers), unlike the serotonin-focused target compound .
Heterocyclic-Substituted Analogs
Key Observations :
- Heterocycles : Thiophene and benzothiophene substituents introduce sulfur atoms, which may alter redox properties and binding kinetics compared to methoxybenzyl .
Biological Activity
(1-(2-Methoxybenzyl)cyclopropyl)methanamine is a cyclopropane derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's unique structural features, including the methoxy group on the phenyl ring, may influence its interactions with biological targets, leading to various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate biological pathways, influencing processes such as enzyme inhibition, receptor activation, and cellular signaling. The precise mechanisms remain under investigation, but preliminary studies suggest that the compound may act as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .
Biological Activities
Research indicates that cyclopropane derivatives like this compound exhibit a wide range of biological activities:
- Antimicrobial Activity : Some studies have reported that compounds with similar structures demonstrate significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various strains of Gram-positive and Gram-negative bacteria as well as fungi .
- Neurochemical Properties : The compound's structural attributes suggest potential neurochemical activity, particularly through modulation of neurotransmitter systems. This could position it as a candidate for treating disorders such as depression or anxiety .
Case Studies
- Serotonin Receptor Agonism : A study on N-substituted (2-phenylcyclopropyl)methylamines indicated that similar compounds exhibit high selectivity for the 5-HT2C receptor with functional selectivity favoring Gq signaling pathways over β-arrestin recruitment. This suggests potential for developing treatments targeting mood disorders .
- Antimicrobial Efficacy : Research involving various cyclopropane derivatives highlighted their antimicrobial properties. For example, compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL against E. coli and C. albicans, indicating strong antimicrobial potential .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison to related compounds:
Compound Name | Antimicrobial Activity | 5-HT2C Receptor Affinity | Other Notable Activities |
---|---|---|---|
This compound | Moderate | High | Potential neurochemical effects |
(1-(Phenoxymethyl)cyclopropyl)methanamine | Moderate | Moderate | Enzyme inhibition |
(1-(4-Bromophenyl)cyclopropyl)methanamine | Low | Low | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-(2-Methoxybenzyl)cyclopropyl)methanamine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The compound can be synthesized via reductive amination or cyclopropanation strategies. For example, and describe using NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol to reduce imine intermediates. Key considerations:
- Cyclopropanation : Use transition metal catalysts (e.g., Rh or Cu) for stereoselective cyclopropane ring formation.
- Reductive Amination : Optimize solvent polarity (DCE vs. MeOH) and reducing agent stoichiometry (1.5–2.0 equiv.) to minimize side reactions.
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolates .
Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy : Analyze 1H and 13C NMR for cyclopropane ring protons (δ 0.5–2.5 ppm, coupling constants J=4–10Hz) and methoxybenzyl groups (δ 3.8–4.3 ppm). Stereochemistry can be inferred from splitting patterns (e.g., geminal coupling in cyclopropane) .
- HRMS : Confirm molecular formula using electrospray ionization (ESI) with <5 ppm mass error. For example, a calculated [M+H]+ of 316.1707 should match experimental values within 0.003 Da .
- Polarimetry : Measure optical rotation (e.g., [α]D20=+10.0∘) to verify enantiopurity in chiral derivatives .
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators (US) or EN 143-certified masks (EU) if aerosolization is possible .
- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to limit inhalation exposure.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental release .
Advanced Research Questions
Q. How does stereochemistry at the cyclopropane ring influence functional selectivity in serotonin receptors (e.g., 5-HT2C), and how can this be experimentally validated?
Methodological Answer:
- Stereochemical Impact : Enantiomers like (1S,2S) vs. (1R,2R) configurations ( ) show divergent binding affinities due to spatial alignment with receptor pockets. For example, (+)-40 ( ) exhibited higher 5-HT2C selectivity over 5-HT2A/B.
- Validation Methods :
Q. How can contradictory data on receptor activation profiles (e.g., agonist vs. antagonist effects) be resolved for derivatives of this compound?
Methodological Answer:
- Mechanistic Profiling : Use biased signaling assays (e.g., TRUPATH) to quantify pathway-specific efficacy (e.g., G protein vs. β-arrestin).
- Structural Analysis : Perform molecular dynamics simulations of ligand-receptor complexes to identify conformational changes driving functional selectivity .
- Dose-Response Curves : Replicate studies across multiple cell lines (e.g., CHO vs. HEK293) to control for receptor expression levels .
Q. What strategies mitigate cyclopropane ring instability during derivatization reactions (e.g., N-alkylation or aryl coupling)?
Methodological Answer:
- Reaction Solvents : Avoid protic solvents (e.g., MeOH) that may protonate the cyclopropane ring, inducing ring-opening. Use DCE or THF instead.
- Temperature Control : Maintain reactions at 0–25°C to prevent thermal strain on the cyclopropane.
- Protecting Groups : Temporarily protect the amine with Boc or Fmoc groups during harsh reactions (e.g., Pd-catalyzed cross-coupling) .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[1-[(2-methoxyphenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17NO/c1-14-11-5-3-2-4-10(11)8-12(9-13)6-7-12/h2-5H,6-9,13H2,1H3 |
InChI Key |
VDBWLYNEMRHSAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2(CC2)CN |
Origin of Product |
United States |
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